2-(Iodomethyl)imidazo[1,2-a]pyridine

Organic Synthesis Nucleophilic Substitution Leaving Group Ability

2-(Iodomethyl)imidazo[1,2-a]pyridine (CAS 1340167-70-5) is a heterocyclic compound comprising a fused imidazo[1,2-a]pyridine core substituted at the 2-position with an iodomethyl group. The molecular formula C₈H₇IN₂ and its molecular weight of 258.06 g/mol define it as a halogenated scaffold of moderate size.

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
Cat. No. B8471146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodomethyl)imidazo[1,2-a]pyridine
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CI
InChIInChI=1S/C8H7IN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2
InChIKeyXDKUOKIUIYOYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Iodomethyl)imidazo[1,2-a]pyridine – Core Chemical and Pharmacophore Baseline for Targeted Synthesis and Radiolabeling


2-(Iodomethyl)imidazo[1,2-a]pyridine (CAS 1340167-70-5) is a heterocyclic compound comprising a fused imidazo[1,2-a]pyridine core substituted at the 2-position with an iodomethyl group. The molecular formula C₈H₇IN₂ and its molecular weight of 258.06 g/mol define it as a halogenated scaffold of moderate size. The imidazo[1,2-a]pyridine ring system is a recognized privileged structure in medicinal chemistry, with its bridgehead nitrogen contributing to aromaticity and serving as a hydrogen bond acceptor [1]. The introduction of a primary alkyl iodide at the 2-position fundamentally alters the reactivity profile compared to non-halogenated methyl analogs, enabling nucleophilic substitution and transition-metal-catalyzed cross-coupling pathways that are inaccessible to simple alkyl derivatives .

Why 2-(Iodomethyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Its Chloromethyl or Bromomethyl Analogs in Precision Chemistry


Although 2-(chloromethyl)imidazo[1,2-a]pyridine and 2-(bromomethyl)imidazo[1,2-a]pyridine share the same imidazo[1,2-a]pyridine core, they are not functionally interchangeable with the iodomethyl derivative. The fundamental difference lies in the leaving group ability of the halide ion, which dictates the kinetics and scope of nucleophilic substitution and cross-coupling reactions. In SN2-type transformations, alkyl iodides react significantly faster than alkyl bromides and vastly faster than alkyl chlorides; the reaction rate of methyl iodide is approximately 30 times that of methyl bromide and over 10,000 times that of methyl chloride under similar conditions [1]. This rate differential means that reactions with the iodomethyl compound can be completed under milder conditions, with higher yields, and with functional group tolerance that is unattainable with the less reactive chloro or bromo analogs. Furthermore, the iodine atom provides a unique handle for radioiodination with isotopes such as ¹²³I or ¹²⁵I, enabling the synthesis of SPECT imaging agents – a capability that is not available with chloro or bromo derivatives [2].

Quantitative Evidence Series: Head-to-Head Comparisons of 2-(Iodomethyl)imidazo[1,2-a]pyridine Against Halogenated Analogs


Nucleophilic Substitution Reactivity: Iodomethyl vs. Chloromethyl and Bromomethyl Analogs

The iodomethyl group in 2-(iodomethyl)imidazo[1,2-a]pyridine confers a reaction rate advantage of approximately 30-fold over the corresponding bromomethyl derivative and over 10,000-fold over the chloromethyl analog in standard SN2 nucleophilic substitution reactions. This difference arises because iodide (I⁻) is a much better leaving group than bromide (Br⁻) and chloride (Cl⁻), due to its lower basicity and greater polarizability [1]. Consequently, the target compound can undergo efficient alkylation, amination, or cross-coupling under milder conditions, reducing side-product formation and improving overall yield.

Organic Synthesis Nucleophilic Substitution Leaving Group Ability Reaction Kinetics

Radiolabeling Suitability for SPECT Imaging: Iodomethyl vs. Chloromethyl Scaffolds

The presence of iodine in the iodomethyl substituent makes 2-(iodomethyl)imidazo[1,2-a]pyridine a viable precursor for direct radioiodine exchange or functionalization to yield radioiodinated probes. In contrast, the chloromethyl and bromomethyl analogs cannot be directly converted into radiolabeled imaging agents without first introducing iodine. Imidazo[1,2-a]pyridine derivatives bearing iodine substituents have been successfully radiolabeled with ¹²³I and ¹²⁵I and evaluated as SPECT ligands for peripheral benzodiazepine receptors and amyloid plaques [1] [2]. The structural compatibility of the iodomethyl derivative with established radioiododestannylation protocols positions it as a direct entry point for the synthesis of SPECT imaging tools, unlike the chloro or bromo counterparts.

Molecular Imaging SPECT Radioiodine Labeling Diagnostic Radiopharmaceutical

Commercially Available Purity and Molecular Weight Comparison – Iodomethyl, Bromomethyl, and Chloromethyl Derivatives

Commercially sourced 2-(iodomethyl)imidazo[1,2-a]pyridine is available at a purity of 97% in 1 g and 5 g packaging . In comparison, the bromomethyl analog (CAS 125040-55-3) is typically offered at 95% purity , while the chloromethyl analog (CAS 57892-76-9) is also specified at a minimum purity of 95% . The target compound's molecular weight of 258.06 g/mol (vs. 211.06 g/mol for the bromomethyl and 166.61 g/mol for the chloromethyl derivative) reflects the higher atomic mass of iodine, which also contributes to increased lipophilicity .

Chemical Procurement Purity Specification Molecular Weight Vendor Comparison

Synthetic Utility in Palladium-Catalyzed Cross-Coupling: Iodide Advantage Over Bromide and Chloride Leaving Groups

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is rate-determining and highly sensitive to the C–X bond strength. The C–I bond (bond dissociation energy ~57 kcal/mol) is substantially weaker than the C–Br bond (~69 kcal/mol) and the C–Cl bond (~84 kcal/mol) [1]. This translates into faster oxidative addition for iodides, allowing cross-couplings to proceed at lower temperatures and with broader functional group tolerance. Specifically, iodinated imidazo[1,2-a]pyridines have been demonstrated as competent substrates in Stille, Sonogashira, and aminocarbonylation reactions, with high conversions .

Cross-Coupling Palladium Catalysis Oxidative Addition Synthetic Methodology

Proven Application Scenarios Where 2-(Iodomethyl)imidazo[1,2-a]pyridine Outperforms Halogenated Analogs


Late-Stage Functionalization of Drug Candidates via SN2 Displacement

The iodomethyl group is an ideal electrophilic handle for installing amine, thiol, or alkoxide nucleophiles at the 2-position of the imidazo[1,2-a]pyridine scaffold. Compared to the bromomethyl analog, the reaction proceeds approximately 30 times faster, enabling efficient coupling even with sterically hindered or poorly nucleophilic partners [1]. This is particularly valuable in medicinal chemistry for generating structure–activity relationship (SAR) libraries where rapid analog generation is needed.

Synthesis of Radioiodinated SPECT Tracers for Neuroimaging

The iodine atom in the iodomethyl group allows for direct isotopic exchange with ¹²³I or ¹²⁵I, providing a streamlined route to radioiodinated imidazo[1,2-a]pyridine probes [2]. These probes have been demonstrated as effective ligands for imaging peripheral benzodiazepine receptors and amyloid plaques in vivo. Using the chloromethyl or bromomethyl precursors would necessitate a prior halogen exchange step, adding time and complexity that is incompatible with the short half-lives of ¹²³I (13.2 h) and ¹²⁵I (59.4 days).

Palladium-Catalyzed Cross-Coupling for Complex Molecule Assembly

For convergent synthesis strategies employing Stille, Sonogashira, or carbonylative coupling, the iodomethyl derivative offers faster oxidative addition and lower reaction temperatures relative to the bromo or chloro analogs [3]. This is critical when coupling partners contain sensitive functional groups that would degrade under the higher temperatures required for bromide or chloride activation. Published protocols using 2-iodoimidazo[1,2-a]pyridines confirm the practicality of this approach .

High-Purity Intermediates for GLP/GMP Adjacent Workflows

With a commercially available purity of 97% (vs. 95% for the bromo and chloro analogs), 2-(iodomethyl)imidazo[1,2-a]pyridine requires less purification prior to use in sensitive transformations such as kinetic studies, calorimetry, or initial preclinical candidate synthesis . The lower impurity burden reduces batch-to-batch variability, an important consideration for reproducible research and scale-up feasibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Iodomethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.